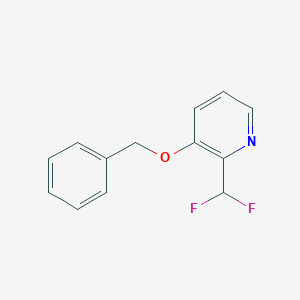
(R)-2-Amino-3-(3-fluorophenyl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in medicinal chemistry and pharmaceutical research. The compound features a fluorophenyl group, which can influence its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde.
Formation of Intermediate: The intermediate is formed through a series of reactions, including condensation and reduction.
Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the desired enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis. This includes:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group in intermediates can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oximes, alcohols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can serve as a model compound for studying the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is investigated for its potential therapeutic applications. It may act as a precursor for developing drugs targeting specific receptors or enzymes.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, influencing the compound’s biological activity. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
- ®-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride
- ®-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride
Uniqueness
®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is unique due to the position of the fluorine atom on the phenyl ring. This specific substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H11ClFNO2 |
|---|---|
Peso molecular |
219.64 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Clave InChI |
HXXPJRIARBMPKG-DDWIOCJRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC(=CC(=C1)F)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















